An In-Depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide and Its Derivatives
An In-Depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide and Its Derivatives
Introduction
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 2-(piperidin-1-yl)acetohydrazide and its derivatives, with a focus on experimental protocols and data presentation to support ongoing research and development efforts.
Physicochemical and Spectral Data
The fundamental properties of the 2-(piperidin-1-yl)acetohydrazide core and its derivatives are crucial for their characterization and development. Below is a summary of available data for representative compounds.
Table 1: Physicochemical Properties of 2-(Piperidin-1-yl)acetohydrazide Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| 2-(Piperidin-1-yl)acetohydrazide | N/A | C₇H₁₅N₃O | 157.22 | - | SpectraBase |
| 2-(2-Piperidin-1-ylphenyl)acetohydrazide | N/A | C₁₃H₁₉N₃O | 233.31 | 1.4 | [PubChem CID: 10847264][1] |
| N′-(1-benzylpiperidin-4-yl)acetohydrazide | N/A | C₁₄H₂₁N₃O | 247.34 | - | [PMC][2] |
Table 2: Spectral Data for 2-(Piperidin-1-yl)acetohydrazide
| Spectroscopy Type | Key Signals |
| ¹³C NMR (Computed) | δ (ppm): 169.7 (C=O), 61.2 (N-CH₂-C=O), 54.4 (piperidine C2/C6), 25.9 (piperidine C3/C5), 24.1 (piperidine C4) |
Synthesis and Experimental Protocols
The synthesis of 2-(piperidin-1-yl)acetohydrazide derivatives generally follows a straightforward two-step process. The first step involves the N-alkylation of piperidine or a substituted piperidine with a haloacetyl halide or ester. The resulting intermediate is then subjected to hydrazinolysis to yield the desired acetohydrazide.
General Experimental Protocol for the Synthesis of 2-(Piperidin-1-yl)acetohydrazide Derivatives
Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)acetate
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To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add a base like potassium carbonate (1.5 eq).
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Cool the mixture in an ice bath and add ethyl chloroacetate (1.1 eq) dropwise with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, filter the reaction mixture to remove the inorganic base.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(piperidin-1-yl)acetate.
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Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-(Piperidin-1-yl)acetohydrazide
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Dissolve the ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.
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Add hydrazine hydrate (2.0-5.0 eq) to the solution.
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Reflux the reaction mixture for 4-8 hours.
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Monitor the reaction by thin-layer chromatography.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
A specific example for a derivative is the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, which involves the reaction of 1-(phenylmethyl)-piperidin-4-one with acetylhydrazide, followed by reduction with sodium borohydride[2].
Biological Activities and Therapeutic Potential
Derivatives of 2-(piperidin-1-yl)acetohydrazide have been explored for a variety of biological activities, highlighting the potential of this scaffold in drug discovery.
Table 3: Biological Activities of 2-(Piperidin-1-yl)acetohydrazide Derivatives
| Derivative Class | Target/Activity | Quantitative Data | Reference |
| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamides | Carbonic Anhydrase IX and XII Inhibitors | Kᵢ = 1.2 nM (hCA IX), Kᵢ = 4.3 nM (hCA XII) for most active compounds. IC₅₀ = 1.20 μM (MCF-7 cell proliferation) | [PubMed][3] |
| N'-(substituted-benzylidene)-2-(piperidin-1-yl)acetohydrazides | p21-activated kinase 4 (PAK4) Inhibitors | IC₅₀ < 1 μM for several derivatives | [MDPI][4] |
| Piperazic acid amides | Hedgehog Signaling Pathway (Gli1) Inhibitors | Down-regulation of Gli1 expression in cell-based assays | [PubMed][5] |
Signaling Pathway and Mechanism of Action
The diverse biological activities of 2-(piperidin-1-yl)acetohydrazide derivatives stem from their ability to interact with various biological targets. For instance, certain sulfonamide derivatives of this scaffold have been shown to be potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and tumorigenesis[3]. The inhibition of these enzymes can disrupt the tumor microenvironment and inhibit cancer cell proliferation.
Another area of investigation is the inhibition of protein kinases. Derivatives have been synthesized that show potent inhibitory activity against p21-activated kinase 4 (PAK4), a key regulator of cell proliferation, migration, and survival[4]. Inhibition of the PAK4 signaling pathway is a promising strategy for cancer therapy.
While not a direct derivative, the structurally related piperazic acid amides have been shown to inhibit the Hedgehog signaling pathway by down-regulating the expression of the Gli1 transcription factor[5]. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. This suggests that the piperidine-containing scaffold can be tailored to target specific components of oncogenic signaling cascades.
Below is a generalized workflow for the synthesis and screening of novel 2-(piperidin-1-yl)acetohydrazide derivatives as enzyme inhibitors.
Caption: General workflow for synthesis and screening of 2-(piperidin-1-yl)acetohydrazide derivatives.
Below is a simplified representation of an enzyme inhibition mechanism that could be targeted by these compounds.
Caption: Simplified diagram of enzyme inhibition by a 2-(piperidin-1-yl)acetohydrazide derivative.
Conclusion
The 2-(piperidin-1-yl)acetohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be screened against a wide range of biological targets. The data presented in this guide, including synthetic protocols and biological activity profiles, provide a solid foundation for researchers to build upon in their quest for new and effective drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.
References
- 1. 2-(2-Piperidin-1-ylphenyl)acetohydrazide | C13H19N3O | CID 10847264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
